VEGF-A Isoforms Exhibit 3,700-Fold Differential VEGFR1 Binding Affinity Despite Similar VEGFR2 Binding
Surface plasmon resonance (SPR) analysis reveals that VEGF-A165a binds VEGFR1 with a K_D of 1.0 pM, whereas VEGF-A121 binds the same receptor with a K_D of 3.7 nM—a difference of three orders of magnitude (3,700-fold) [1]. Critically, previous computational models incorrectly assumed all VEGF-A splice variants bind VEGFRs with identical affinity, leading to potentially erroneous predictions in disease modeling. This differential VEGFR1 affinity is particularly significant because VEGFR1 functions as a high-affinity decoy receptor that modulates VEGF-A bioavailability for VEGFR2 signaling. In contrast, all variants tested (VEGF111a, VEGF111b, VEGF121a, VEGF121b, VEGF155a, VEGF155b, VEGF165a, VEGF165b) exhibit similar affinity for VEGFR2 as determined by SPR [2], demonstrating that isoform selection must be explicitly considered when VEGFR1-mediated effects are relevant to the experimental question.
| Evidence Dimension | VEGFR1 binding affinity (K_D) |
|---|---|
| Target Compound Data | VEGF-A165a: K_D = 1.0 pM |
| Comparator Or Baseline | VEGF-A121: K_D = 3.7 nM |
| Quantified Difference | 3,700-fold (three orders of magnitude) stronger affinity for VEGF-A165a |
| Conditions | Surface plasmon resonance (SPR) with recombinant human VEGFR1 extracellular domain |
Why This Matters
Researchers employing computational models of VEGF signaling or studying VEGFR1-mediated decoy function must use isoform-specific affinity constants rather than assuming uniform binding, as the 3,700-fold difference materially alters model predictions and experimental outcomes.
- [1] Clegg LW, Mac Gabhann F. VEGF-A splice variants bind VEGFRs with differential affinities. Sci Rep. 2021;11:15207. doi:10.1038/s41598-021-94575-y. View Source
- [2] Delcombel R, Janssen L, Vassy R, et al. Cooperation between carboxy-terminal domains of VEGF-A dictates its biological properties in vitro and in vivo. Angiogenesis. 2013;16(1):1-16. View Source
